molecular formula C15H24N4O2 B2778666 Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1178566-52-3

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

カタログ番号: B2778666
CAS番号: 1178566-52-3
分子量: 292.383
InChIキー: UOIMSYSBTIGWJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H24N4O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reduction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction yields the desired compound after purification[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility[2][2].

化学反応の分析

Types of Reactions

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding N-oxides, while reduction typically results in the formation of amines .

科学的研究の応用

Synthesis of Anticancer Drugs

One of the primary applications of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is as an intermediate in the synthesis of Palbociclib , a CDK4/6 inhibitor used for treating hormone receptor-positive breast cancer. The compound facilitates the development of drugs that target specific pathways in cancer cell proliferation, making it a critical component in cancer therapeutics.

Role in Targeted Therapy

The compound is utilized in the preparation of other targeted therapies aimed at various cancers, particularly those that are resistant to conventional treatments. Its structural properties allow for modifications that enhance bioavailability and efficacy against specific cancer types.

Traditional Synthesis

A common method involves the reaction between 2-amino pyridine and tert-butyl piperazine derivatives under controlled conditions. This method typically requires multiple steps and purification processes to yield the desired product with high purity.

Photocatalytic Method

Recent advancements have introduced photocatalytic methods for synthesizing this compound, which utilize light to drive chemical reactions. This approach has shown promise in increasing yield while minimizing byproducts, thus providing a more environmentally friendly synthesis route .

Case Study 1: Palbociclib Development

Palbociclib was developed using tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a key intermediate. Clinical trials demonstrated its efficacy in prolonging progression-free survival in patients with advanced breast cancer when combined with aromatase inhibitors like letrozole . The drug received accelerated approval from the FDA due to its significant impact on patient outcomes.

Case Study 2: Research on Structural Modifications

Research has been conducted to explore structural modifications of tert-butyl 4-(6-aminopyridin-3-yl)piperazine derivatives to enhance their pharmacological profiles. Studies indicate that variations in the piperazine ring can lead to compounds with improved selectivity and potency against specific cancer cell lines .

Summary Table of Applications and Synthesis Methods

ApplicationDescriptionSynthesis Method
Anticancer Drug IntermediateKey component in the synthesis of Palbociclib for breast cancer treatmentTraditional multi-step synthesis
Targeted TherapyUsed in developing drugs targeting resistant cancersPhotocatalytic synthesis
Structural Modification ResearchEnhancements to improve efficacy and selectivity against cancer cellsVarious synthetic methods

作用機序

The mechanism of action of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .

類似化合物との比較

Similar Compounds

Uniqueness

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable complexes with various molecular targets makes it valuable in medicinal chemistry and other scientific research fields .

生物活性

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate, with the CAS number 1178566-52-3, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is an intermediate in the synthesis of various pharmaceuticals, including ribociclib and palbociclib, which are used in the treatment of hormone receptor-positive breast cancer. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. It is typically stored in a cool, dark environment to maintain its stability.

PropertyValue
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point130-132 °C
Boiling PointNot available

The primary mechanism through which this compound exerts its biological effects is through inhibition of cyclin-dependent kinases (CDKs). This action is crucial for regulating the cell cycle and promoting apoptosis in cancer cells. By targeting CDK4/6, this compound helps to halt the proliferation of cancerous cells, making it a valuable component in cancer therapy.

Anticancer Activity

Research indicates that this compound is effective in inhibiting tumor growth in various cancer models. Its role as an intermediate for ribociclib and palbociclib underscores its significance in oncology.

  • In vitro Studies : In vitro assays have shown that compounds derived from tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine exhibit potent anti-proliferative effects against breast cancer cell lines (MCF7 and T47D) by inducing cell cycle arrest at the G1 phase .
  • In vivo Studies : Animal model studies have demonstrated that administration of ribociclib significantly reduces tumor size in xenograft models of breast cancer . The effectiveness of this compound in combination therapies has also been explored, showing enhanced efficacy when used alongside other chemotherapeutic agents.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antibacterial and antifungal activities associated with piperazine derivatives. However, specific data on tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine's antibacterial properties remain limited and warrant further investigation .

Case Studies

Several case studies highlight the clinical relevance of compounds related to tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine:

  • Case Study on Ribociclib : A clinical trial involving ribociclib demonstrated significant progression-free survival rates in patients with HR-positive/HER2-negative breast cancer when combined with letrozole . The study emphasized the importance of CDK inhibitors in improving patient outcomes.
  • Combination Therapy Research : Research has shown that combining ribociclib with aromatase inhibitors results in enhanced therapeutic efficacy compared to monotherapy, illustrating the potential benefits of using intermediates like tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine .

特性

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。